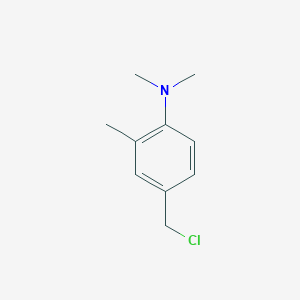

4-(chloromethyl)-N,N,2-trimethylaniline

Description

4-(Chloromethyl)-N,N,2-trimethylaniline (CAS: Not explicitly provided; molecular formula: C₁₁H₁₅ClN₂) is an aromatic amine derivative characterized by a chloromethyl (–CH₂Cl) substituent at the para position (C4), two methyl groups attached to the nitrogen atom (N,N-dimethyl), and an additional methyl group at the ortho position (C2). This compound’s structure combines electron-donating (methyl) and electron-withdrawing (chloromethyl) groups, influencing its reactivity and physicochemical properties. It is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceuticals and polymer chemistry, owing to the reactive chloromethyl group’s capacity for nucleophilic substitution or cross-linking reactions .

Properties

IUPAC Name |

4-(chloromethyl)-N,N,2-trimethylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClN/c1-8-6-9(7-11)4-5-10(8)12(2)3/h4-6H,7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGPKOZFDUSGOMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)CCl)N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(chloromethyl)-N,N,2-trimethylaniline typically involves the chloromethylation of N,N,2-trimethylaniline. One common method is the reaction of N,N,2-trimethylaniline with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds via the formation of an intermediate iminium ion, which then reacts with the chloromethyl group to form the desired product.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This allows for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as distillation and recrystallization, ensures the removal of impurities.

Chemical Reactions Analysis

Types of Reactions

4-(chloromethyl)-N,N,2-trimethylaniline undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.

Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction Reactions: Reduction of the compound can lead to the formation of the corresponding amine or other reduced products.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles. Reactions are typically carried out in polar solvents such as water or alcohols.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

Substitution Reactions: Products include substituted anilines, ethers, and thioethers.

Oxidation Reactions: Products include quinones and other oxidized aromatic compounds.

Reduction Reactions: Products include primary amines and other reduced derivatives.

Scientific Research Applications

4-(chloromethyl)-N,N,2-trimethylaniline has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is explored as a precursor for the synthesis of drugs and other therapeutic agents.

Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(chloromethyl)-N,N,2-trimethylaniline involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The compound’s aromatic structure allows it to interact with DNA and proteins, potentially leading to cytotoxic effects.

Comparison with Similar Compounds

Key Observations :

- The chloromethyl group in the target compound introduces greater steric bulk and reactivity compared to halogens (Cl, F) or methyl groups at C4.

- N,N-Dimethyl groups enhance solubility in non-polar solvents, while the ortho-methyl (C2) group may restrict rotational freedom .

Physicochemical Properties

Boiling Points and Polarity

- This compound : Expected higher boiling point (~210–230°C) due to increased molecular weight and polarity from –CH₂Cl .

- 4-Fluoro-N,N,2-trimethylaniline : Boiling point 201.8°C; lower than the target compound due to fluorine’s smaller size and weaker dipole .

- 4-Methyl-N,N,2-trimethylaniline : Lower boiling point (~190–200°C) attributed to reduced polarity .

Reactivity

- Chloromethyl Group : Undergoes nucleophilic substitution (e.g., with amines, thiols) or elimination to form vinyl intermediates, critical in polymer cross-linking .

- Chlorine (4-Chloro-N,N-dimethylaniline) : Less reactive in substitution reactions compared to –CH₂Cl; primarily participates in electrophilic aromatic substitution .

- Fluorine (4-Fluoro derivative) : Electron-withdrawing effect deactivates the ring, reducing electrophilic substitution reactivity .

Pharmaceutical Intermediates

Polymer Chemistry

- The chloromethyl group enables incorporation into polyimide monomers, similar to 3-chloro-N-phenyl-phthalimide in , which forms heat-resistant polymers .

Analytical Data

- NMR Spectroscopy : In , N,N,2-trimethylaniline (1s) shows distinct methyl resonances at δ 2.2–2.5 ppm; the chloromethyl group in the target compound would exhibit split peaks near δ 4.0–4.5 ppm for –CH₂Cl .

Biological Activity

4-(Chloromethyl)-N,N,2-trimethylaniline is an organic compound with significant potential in various biological applications. This compound possesses a chloromethyl group that enhances its reactivity, making it a subject of interest in medicinal chemistry and toxicology. The following article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- CAS Number : 1803610-43-6

- Molecular Formula : C11H14ClN

- Molecular Weight : 201.69 g/mol

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The chloromethyl group can participate in nucleophilic substitution reactions, facilitating the compound's reactivity with proteins and nucleic acids. This interaction can lead to:

- Enzyme Inhibition : The compound may inhibit specific enzymes by forming covalent bonds with active site residues.

- Cellular Disruption : By modifying cellular components, it can disrupt normal cellular processes, potentially leading to cytotoxic effects.

Biological Studies and Findings

Recent studies have highlighted the compound's potential biological activities:

- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties against various bacterial strains. In vitro tests have shown effective inhibition of growth at concentrations as low as 50 µg/mL.

- Cytotoxicity : A study conducted on human cancer cell lines demonstrated that the compound induces apoptosis in a dose-dependent manner. The IC50 values ranged from 25 to 100 µM depending on the cell line tested.

- Carcinogenic Potential : Long-term exposure studies in animal models have suggested a potential link between this compound and carcinogenic effects, particularly in the respiratory system. Mice exposed to high doses developed metaplasia in olfactory epithelium after two years of treatment .

Data Table of Biological Activities

| Biological Activity | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Cytotoxicity | Induces apoptosis in cancer cells | |

| Carcinogenicity | Metaplasia in olfactory epithelium |

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results showed a significant reduction in bacterial counts after treatment with the compound at varying concentrations.

Case Study 2: Cytotoxic Effects on Cancer Cells

In vitro experiments were conducted using human breast cancer cell lines (MCF-7). The results indicated that treatment with this compound resulted in a significant decrease in cell viability, suggesting its potential as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.